molecular formula C11H11NO4 B3021304 (E)-Ethyl 3-(2-nitrophenyl)acrylate CAS No. 24393-59-7

(E)-Ethyl 3-(2-nitrophenyl)acrylate

Cat. No. B3021304
CAS RN: 24393-59-7
M. Wt: 221.21 g/mol
InChI Key: TYYXOWPEFVCPDV-BQYQJAHWSA-N
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Description

(E)-Ethyl 3-(2-nitrophenyl)acrylate is a compound that has been studied for its potential in organic synthesis. It is related to ethyl 2-nitro-3-ethoxyacrylate, which has been used in tandem reactions with δ,ε-unsaturated alcohols to produce functionalized trans-fused bicyclic nitronates . These reactions are significant as they lead to single stereoisomers in high yields, which are important for the development of pharmaceuticals and other fine chemicals.

Synthesis Analysis

The synthesis of related compounds to (E)-Ethyl 3-(2-nitrophenyl)acrylate has been explored in the literature. For instance, a tandem transetherification–intramolecular hetero Diels–Alder reaction has been developed to produce functionalized trans-fused bicyclic nitronates from an (E,Z)-mixture of ethyl 2-nitro-3-ethoxyacrylate . This process is facilitated by a Lewis acid catalyst and involves a rapid, reversible transetherification reaction pathway, which is crucial for achieving stereoselective outcomes.

Molecular Structure Analysis

The molecular structure of a related compound, (E)-ethyl 2-((5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate, has been characterized using various spectroscopic techniques and X-ray single-crystal diffraction . The crystallographic analysis revealed a monoclinic structure with specific geometric parameters. Although not the exact compound , this study provides insight into the structural aspects of similar ethyl acrylate derivatives.

Chemical Reactions Analysis

Chemical reactions involving (E)-Ethyl 3-(2-nitrophenyl)acrylate or its analogs are of interest due to their potential applications in synthetic chemistry. The aforementioned tandem reaction leading to bicyclic nitronates is an example of the type of chemical transformations that these compounds can undergo . The ability to control stereochemistry in such reactions is particularly valuable for the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (E)-Ethyl 3-(2-nitrophenyl)acrylate are not detailed in the provided papers, the synthesis and structural characterization of related compounds offer some insights . Techniques such as FT-IR, 1H-NMR, ESI-MS, and X-ray diffraction are commonly used to confirm functional groups and determine molecular geometry, which are critical for understanding the reactivity and properties of these compounds. The density, crystal system, and other parameters obtained from X-ray diffraction can also provide valuable information about the physical properties of these materials .

Scientific Research Applications

Synthesis and Material Chemistry Applications

(E)-Ethyl 3-(2-nitrophenyl)acrylate is used in various chemical syntheses, particularly in creating intermediates for more complex compounds. A notable application is in the development of aurora 2 kinase inhibitors, as demonstrated by Xu et al. (2015). They used a novel Wittig–SNAr approach for synthesizing ethyl (E)-3-(2-nitrophenyl)acrylate and its analogues, highlighting the efficiency of forming new C–N bonds and C=C double bonds in a water medium, which is environmentally benign and metal-free (Xu et al., 2015). Similarly, Eftekhari-Sis and Ghahramani (2015) synthesized a polymer sensor using a monomer related to ethyl (E)-3-(2-nitrophenyl)acrylate, demonstrating its application in creating responsive materials (Eftekhari-Sis & Ghahramani, 2015).

Pharmaceutical and Biomedical Research

In pharmaceutical research, compounds related to (E)-Ethyl 3-(2-nitrophenyl)acrylate are synthesized for potential use in drug development. Luo Yan-ping (2011) described a process to convert 2-cyano-3-(2-nitrophenyl)-ethyl acrylate into ethyl 2-aminoquinoline-3-carboxylate, a compound with potential pharmaceutical applications (Luo Yan-ping, 2011). Another example is the study by Masesane and Steel (2004), where ethyl (E)-3-nitroacrylate, a similar compound, was used for synthesizing derivatives of 2-aminocyclohexanecarboxylic acid, useful in β-peptide construction (Masesane & Steel, 2004).

Polymer Science and Material Engineering

The compound's relevance extends to polymer science and material engineering. Drockenmuller et al. (2004) explored the polymerization of ethyl acrylate, closely related to ethyl 3-(2-nitrophenyl)acrylate, under specific conditions, contributing to the understanding of polymer synthesis mechanisms (Drockenmuller, Lamps, & Catala, 2004).

Future Directions

The future directions for the study of “(E)-Ethyl 3-(2-nitrophenyl)acrylate” could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential applications in various fields .

properties

IUPAC Name

ethyl (E)-3-(2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXOWPEFVCPDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(2-nitrophenyl)acrylate

CAS RN

2437-05-0
Record name NSC38000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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